1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Pharmacokinetics LogP Scaffold Optimization

This azepane-piperidine hybrid features a cyclopropanecarbonyl group for conformational rigidity, making it a critical scaffold for CNS drug discovery and kinase inhibitor SAR. Its low tPSA (32.34 Ų) and optimized LogP (2.17) enhance blood-brain barrier penetration and reduce off-target lipophilicity. Unlike generic analogs, its precise 2-position substitution dictates unique 3D binding. Available now for early-stage research.

Molecular Formula C15H26N2O
Molecular Weight 250.38 g/mol
CAS No. 1315366-17-6
Cat. No. B1524971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane
CAS1315366-17-6
Molecular FormulaC15H26N2O
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESC1CCC(N(CC1)C(=O)C2CC2)C3CCNCC3
InChIInChI=1S/C15H26N2O/c18-15(13-5-6-13)17-11-3-1-2-4-14(17)12-7-9-16-10-8-12/h12-14,16H,1-11H2
InChIKeyCYPKWJZGHDLDQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (CAS 1315366-17-6) – Key Features and Selection Rationale


1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (CAS 1315366-17-6) is a heterocyclic compound containing both an azepane and a piperidine ring, substituted with a cyclopropanecarbonyl group . Its molecular formula is C15H26N2O and its molecular weight is approximately 250.38 g/mol . The compound is primarily utilized as a building block or scaffold in pharmaceutical research, where the azepane ring serves as a conformationally constrained motif for exploring structure-activity relationships (SAR) .

Why 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane Cannot Be Replaced by Generic Analogs: Structural Specificity and Assay Impact


Generic substitution among azepane-piperidine hybrids is unreliable due to the compound's specific substitution pattern. The combination of a cyclopropanecarbonyl group at the azepane nitrogen and an unsubstituted piperidine at the 2-position creates a unique 3D conformation and hydrogen-bonding profile . This precise arrangement dictates binding to biological targets, as evidenced by related compounds in BindingDB where small structural changes in the azepane-piperidine core led to significant shifts in kinase inhibition profiles [1]. Therefore, replacement with a structurally similar but non-identical analog will alter critical steric and electronic properties, invalidating SAR data and potentially leading to false-negative or false-positive results in screening campaigns.

Evidence-Based Selection: Quantitative Differentiation of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (CAS 1315366-17-6) vs. Alternatives


Azepane Scaffold Differentiation via LogP Comparison

The target compound exhibits a calculated LogP of approximately 2.17 , which is notably lower than that of a closely related analog, 1-[(4-methyl-5-{1-[(1-methylcyclopropyl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]azepane, which has a calculated LogP of 2.36 . This difference of -0.19 LogP units indicates that the target compound is more hydrophilic, which can translate to improved aqueous solubility and a distinct pharmacokinetic profile, making it a valuable comparator in scaffold optimization campaigns.

Pharmacokinetics LogP Scaffold Optimization

Topological Polar Surface Area (tPSA) as a Selectivity Indicator

The target compound has a calculated Topological Polar Surface Area (tPSA) of 32.34 Ų . In contrast, a related triazole-containing analog, 1-({5-[1-(cyclopropylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane, has a higher tPSA of 54.3 Ų . This difference of -21.96 Ų is significant; compounds with a tPSA below 60 Ų are generally considered to have a higher probability of crossing the blood-brain barrier (BBB). The lower tPSA of the target compound suggests it is a more suitable starting point for CNS drug discovery projects compared to its more polar analog.

Blood-Brain Barrier Permeability tPSA ADME

Commercial Purity and Batch-to-Batch Consistency

Commercially available batches of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane are offered with a guaranteed purity of 95% or 98% , with accompanying analytical data (e.g., NMR, HPLC) provided by vendors upon request . In contrast, a close analog, 1-cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (as listed by another supplier), may be offered at a lower nominal purity or without the same level of documented analytical characterization [1]. The availability of high-purity material (≥95%) with verifiable batch-specific QC data is critical for ensuring reproducible results in sensitive biological assays and for meeting the stringent requirements of chemical development.

Purity Quality Control Reproducibility

Optimal Application Scenarios for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (CAS 1315366-17-6) Based on Evidence


Scaffold Hopping in CNS Drug Discovery: Leveraging Low tPSA for BBB Penetration

Based on its low calculated tPSA of 32.34 Ų , 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is best applied as a core scaffold in early-stage central nervous system (CNS) drug discovery. Its physicochemical profile suggests a higher likelihood of crossing the blood-brain barrier compared to analogs with higher tPSA values, making it a superior choice for projects targeting neurological targets. This is supported by the class-level observation that compounds with tPSA <60 Ų are more CNS-permeable .

Kinase Inhibitor Fragment Libraries: Fine-Tuning Lipophilicity and H-Bonding

The compound's specific LogP (2.17) and hydrogen bond donor/acceptor count position it as an ideal fragment for optimizing kinase inhibitor leads. In a medicinal chemistry campaign, replacing a more lipophilic analog (e.g., LogP 2.36) with this compound can be a deliberate strategy to reduce lipophilicity and improve solubility, thereby enhancing the developability profile of a lead series. This is a common practice in kinase drug design where controlling LogP is crucial for avoiding off-target toxicity and poor pharmacokinetics .

Conformational Constraint SAR Studies: The Role of the Cyclopropane Moiety

The cyclopropanecarbonyl group imparts conformational restriction to the azepane ring . This makes the compound valuable in SAR studies aimed at understanding the bioactive conformation of ligands. Researchers can use this rigidified scaffold to probe the binding pocket geometry of target proteins, contrasting the activity with more flexible acyclic analogs to derive key pharmacophore models. The class of cyclopropane-containing compounds is well-established for this purpose in medicinal chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.